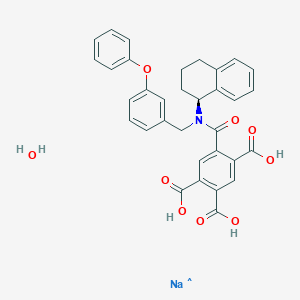

A-317491 sodium salt hydrate

Description

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C33H29NNaO9 |

|---|---|

Poids moléculaire |

606.6 g/mol |

InChI |

InChI=1S/C33H27NO8.Na.H2O/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;1H2/t29-;;/m0../s1 |

Clé InChI |

AMRIJNPVFCBGSV-UJXPALLWSA-N |

Origine du produit |

United States |

Foundational & Exploratory

A-317491 Sodium Salt Hydrate: A Technical Guide to its Mechanism of Action as a Potent and Selective P2X3/P2X2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 sodium salt hydrate (B1144303) is a potent, selective, and non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, which are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP), are predominantly expressed on sensory neurons and are crucial mediators of nociceptive signaling. A-317491 has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of A-317491, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in the field of analgesia.

Introduction

P2X3 and P2X2/3 receptors are key players in the pathophysiology of chronic pain.[1] Their activation by ATP, released from damaged or stressed cells, leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals.[2] A-317491 has emerged as a valuable pharmacological tool and a promising therapeutic lead due to its high affinity and selectivity for these receptor subtypes.[3] This document details the molecular interactions and functional consequences of A-317491 binding to P2X3 and P2X2/3 receptors.

Core Mechanism of Action

A-317491 exerts its pharmacological effects by directly competing with ATP for the binding site on the P2X3 and P2X2/3 receptors.[2] X-ray crystallography studies have confirmed that A-317491 binds within the same cavity as ATP, with its tetracarboxylic acid moiety occupying a position analogous to the triphosphate chain of ATP.[2] This competitive antagonism prevents the ATP-induced conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions and blocking the subsequent downstream signaling events that lead to pain perception.[4][5] The blockade of these receptors by A-317491 has been shown to be stereospecific, with the S-enantiomer (A-317491) being significantly more active than the R-enantiomer (A-317344).[1][3]

The following diagram illustrates the competitive antagonism of A-317491 at the P2X3/P2X2/3 receptor.

Caption: Competitive antagonism of P2X3/P2X2/3 receptors by A-317491.

Quantitative Data

The potency and selectivity of A-317491 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency

| Receptor | Species | Assay | Parameter | Value (nM) | Reference |

| P2X3 | Human | Radioligand Binding | Kᵢ | 22 | [4] |

| P2X3 | Rat | Radioligand Binding | Kᵢ | 22 | [4][6] |

| P2X2/3 | Human | Radioligand Binding | Kᵢ | 9 | [4][6] |

| P2X2/3 | Rat | Radioligand Binding | Kᵢ | 92 | [4][6] |

| P2X3 | Human | Calcium Flux | IC₅₀ | >10,000 (for other P2X receptors) | |

| P2X2/3 | Human | Calcium Flux | IC₅₀ | >10,000 (for other P2X receptors) | [1] |

| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | IC₅₀ | 15 | [4][7] |

Table 2: In Vivo Efficacy in Animal Models of Pain

| Pain Model | Species | Endpoint | Parameter | Value (µmol/kg, s.c.) | Reference |

| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | ED₅₀ | 30 | [1] |

| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | ED₅₀ | 15 | [1] |

| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | ED₅₀ | 10 | [1] |

| Acute Pain Models | Rat | Nociception | ED₅₀ | >100 | [1] |

| Postoperative Pain | Rat | Nociception | ED₅₀ | >100 | [1] |

| Visceral Pain | Rat | Nociception | ED₅₀ | >100 | [1] |

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol is a generalized procedure based on common practices for measuring intracellular calcium mobilization.

Objective: To determine the inhibitory concentration (IC₅₀) of A-317491 on P2X3 and P2X2/3 receptor-mediated calcium influx.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer for 60 minutes at 37°C.

-

Compound Incubation: A-317491 is added at various concentrations and incubated for 15-30 minutes.

-

Agonist Stimulation and Measurement: A P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP) is added, and the change in fluorescence intensity is measured kinetically using a fluorescence microplate reader.

-

Data Analysis: The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro calcium flux assay.

Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the inhibitory effect of A-317491 on native P2X3/P2X2/3 receptor currents in sensory neurons.

Methodology:

-

DRG Neuron Isolation: DRGs are dissected from rats and dissociated into single neurons using enzymatic digestion.

-

Cell Culture: Neurons are plated on coated coverslips and cultured for a short period.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. The membrane potential is held at -60 mV.

-

Drug Application: A-317491 is applied via a perfusion system at various concentrations prior to the application of the agonist.

-

Agonist Application: α,β-methylene ATP is rapidly applied to evoke P2X receptor-mediated currents.

-

Data Acquisition and Analysis: The peak current amplitude is measured, and the concentration-response curve for A-317491 inhibition is generated to determine the IC₅₀.

In Vivo Models of Chronic Pain

Objective: To assess the efficacy of A-317491 in reducing inflammatory pain.

Methodology:

-

Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of rats.

-

Drug Administration: A-317491 is administered subcutaneously (s.c.) at various doses.

-

Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency indicates hyperalgesia.

-

Data Analysis: The dose-response relationship is determined, and the ED₅₀ is calculated.

Objective: To evaluate the efficacy of A-317491 in a model of nerve injury-induced pain.

Methodology:

-

Surgical Procedure: The sciatic nerve of anesthetized rats is exposed, and loose ligatures are placed around it.

-

Drug Administration: A-317491 is administered s.c. at various doses.

-

Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured. A lower withdrawal threshold indicates allodynia.

-

Assessment of Thermal Hyperalgesia: As described in the CFA model.

-

Data Analysis: The ED₅₀ for the reversal of allodynia and hyperalgesia is calculated.

Signaling Pathways

The binding of ATP to P2X3/P2X2/3 receptors initiates a cascade of events leading to the generation of a nociceptive signal. A-317491 blocks the initial step of this pathway.

Caption: Simplified signaling cascade initiated by P2X3/P2X2/3 receptor activation.

Conclusion

A-317491 sodium salt hydrate is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its competitive mechanism of action, coupled with its demonstrated efficacy in preclinical models of chronic pain, underscores the therapeutic potential of targeting these receptors. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding of purinergic signaling in pain and to facilitate the development of novel analgesics.

References

- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. bu.edu [bu.edu]

- 7. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat | Semantic Scholar [semanticscholar.org]

A-317491 Sodium Salt Hydrate: A Potent and Selective P2X3 Receptor Antagonist for Pain Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X3 and P2X2/3 receptor antagonist, A-317491 sodium salt hydrate. It is designed to furnish researchers, scientists, and drug development professionals with the core data and methodologies necessary to effectively utilize this compound in preclinical pain research. This document details its antagonist activity, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Antagonist Activity of A-317491

A-317491 is a potent and selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3][4] Its efficacy has been demonstrated through a variety of in vitro and in vivo studies, establishing it as a critical tool for investigating the role of these receptors in nociceptive pathways.

Quantitative Antagonist Activity Data

The antagonist potency of A-317491 has been quantified across different species and receptor subtypes. The following tables summarize the key inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and in vivo efficacy (ED50) values reported in the literature.

Table 1: In Vitro Antagonist Activity of A-317491

| Receptor Target | Species | Assay Type | Value | Reference |

| P2X3 | Human | Calcium Flux | Ki = 22 nM | [1][2][3][4][5] |

| P2X3 | Rat | Calcium Flux | Ki = 22 nM | [3][4] |

| P2X2/3 | Human | Calcium Flux | Ki = 9 nM | [3][4][5] |

| P2X2/3 | Rat | Calcium Flux | Ki = 92 nM | [3][4] |

| P2X3 | Human | Radioligand Binding ([³H]A-317491) | Kd = 9 nM | [6] |

| P2X2/3 | Human | Radioligand Binding ([³H]A-317491) | Kd = 0.9 nM | [6] |

| Native P2X3 (DRG neurons) | Rat | Electrophysiology | IC50 = 15 nM | [3][4] |

Table 2: In Vivo Antinociceptive Efficacy of A-317491

| Pain Model | Species | Endpoint | Route of Administration | ED50 | Reference |

| Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Subcutaneous (s.c.) | 30 µmol/kg | [2][5] |

| Chronic Constriction Injury (CCI) - Mechanical Allodynia | Rat | Paw Withdrawal Threshold | Subcutaneous (s.c.) | 10 µmol/kg | [1][2] |

| Chronic Constriction Injury (CCI) - Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Subcutaneous (s.c.) | 15 µmol/kg | [1][2] |

| Acetic Acid-Induced Writhing | Mouse | Number of Writhes | Subcutaneous (s.c.) | Not specified, dose-dependent reduction | [1] |

| Formalin Test (Second Phase) | Rat | Nocifensive Behaviors | Intrathecal | 10 nmol | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize the P2X3 receptor antagonist activity of A-317491.

P2X3 Receptor-Mediated Calcium Influx Assay

This assay is fundamental for determining the in vitro potency of P2X3 receptor antagonists by measuring changes in intracellular calcium concentration following receptor activation.

Objective: To quantify the inhibitory effect of A-317491 on agonist-induced calcium influx in cells expressing P2X3 receptors.

Materials:

-

1321N1 human astrocytoma cells stably transfected with human or rat P2X3 or P2X2/3 receptors.[1]

-

Fluo-4 AM calcium indicator dye.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

P2X3 receptor agonist (e.g., α,β-methylene ATP).

-

This compound.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence imaging plate reader.

Procedure:

-

Cell Plating: Seed the transfected 1321N1 cells into 96-well microplates and culture overnight to allow for cell adherence.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in the assay buffer.

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.[1]

-

-

Compound Incubation:

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of A-317491 or vehicle control to the respective wells.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the microplate into the fluorescence imaging plate reader.

-

Establish a baseline fluorescence reading.

-

Add the P2X3 agonist (e.g., α,β-methylene ATP) to all wells simultaneously using an automated dispenser.

-

Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control response.

-

Plot the normalized response against the logarithm of the A-317491 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Models of Nociception

The following in vivo models are widely used to assess the analgesic efficacy of compounds like A-317491 in inflammatory and neuropathic pain states.

Objective: To evaluate the ability of A-317491 to reverse thermal hyperalgesia in a rat model of chronic inflammation.

Materials:

-

Male Sprague-Dawley rats.

-

Complete Freund's Adjuvant (CFA).

-

This compound.

-

Vehicle solution.

-

Plantar test apparatus (for measuring thermal withdrawal latency).

Procedure:

-

Induction of Inflammation:

-

Briefly anesthetize the rats.

-

Inject 100 µL of CFA into the plantar surface of one hind paw.[1] This will induce a localized and persistent inflammation.

-

-

Behavioral Testing (Baseline):

-

Prior to CFA injection, and at various time points post-injection (e.g., 24 hours), assess the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.

-

-

Drug Administration:

-

Administer A-317491 or vehicle via the desired route (e.g., subcutaneous injection).

-

-

Post-Treatment Behavioral Testing:

-

At specified time points after drug administration, re-assess the paw withdrawal latency to the thermal stimulus.

-

-

Data Analysis:

-

Calculate the percentage reversal of hyperalgesia for each animal.

-

Determine the ED50 value by plotting the percentage reversal against the dose of A-317491.

-

Objective: To assess the efficacy of A-317491 in alleviating mechanical allodynia and thermal hyperalgesia in a rat model of nerve injury.

Materials:

-

Male Sprague-Dawley rats.

-

Surgical instruments.

-

Chromic gut sutures.

-

This compound.

-

Vehicle solution.

-

Von Frey filaments (for mechanical allodynia).

-

Plantar test apparatus (for thermal hyperalgesia).

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.

-

Close the muscle and skin layers with sutures.

-

-

Behavioral Testing (Post-Surgery):

-

Allow the animals to recover for several days.

-

Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments and the paw withdrawal latency to thermal stimulation.

-

-

Drug Administration:

-

Administer A-317491 or vehicle.

-

-

Post-Treatment Behavioral Testing:

-

Re-evaluate mechanical and thermal sensitivity at various time points after drug administration.

-

-

Data Analysis:

-

Calculate the change in withdrawal threshold or latency.

-

Determine the ED50 value for the reversal of allodynia and hyperalgesia.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for evaluating a P2X3 antagonist.

Caption: P2X3 Receptor Signaling Pathway.

References

- 1. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]

- 7. researchgate.net [researchgate.net]

A-317491 Sodium Salt Hydrate: A Comprehensive Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective, non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP), are predominantly expressed on sensory neurons and are implicated in nociceptive pathways.[2][3] The activation of P2X3-containing receptors by ATP released during cellular stress or injury is a key mechanism in the transmission of pain signals, particularly in chronic pain states.[1][4] A-317491's high affinity and selectivity for these specific receptor subtypes make it a valuable pharmacological tool for investigating pain mechanisms and a potential therapeutic agent for managing chronic inflammatory and neuropathic pain.[1][3] This technical guide provides a detailed overview of the selectivity profile of A-317491, including quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action and characterization workflow.

Data Presentation: Quantitative Selectivity Profile

The selectivity of A-317491 has been rigorously characterized across various P2X receptor subtypes and other relevant biological targets. The following tables summarize its inhibitory potency, highlighting its significant preference for P2X3 and P2X2/3 receptors.

| Target Receptor | Species | Assay Type | Inhibitory Constant (Ki) in nM | IC50 (nM) | Reference |

| P2X3 | Human | Calcium Flux | 22 | - | [5] |

| P2X3 | Rat | Calcium Flux | 22 | - | [5] |

| P2X2/3 | Human | Calcium Flux | 9 | - | [5] |

| P2X2/3 | Rat | Calcium Flux | 92 | - | [5] |

| P2X3 | Human | Electrophysiology | 17 | 97 | [1] |

| P2X2/3 | Human | Electrophysiology | 20 | 169 | [1] |

| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | - | 15 | [5] |

Table 1: Inhibitory Potency of A-317491 at P2X3 and P2X2/3 Receptors. This table showcases the high affinity of A-317491 for its primary targets in both human and rat species, as determined by calcium flux and electrophysiological assays.

| Receptor/Target | Selectivity (IC50) | Reference |

| Other P2 Receptors | >10 µM | [5] |

| Other Neurotransmitter Receptors | >10 µM | [5] |

| Ion Channels | >10 µM | [5] |

| Enzymes | >10 µM | [5] |

Table 2: Selectivity of A-317491 against other P2 Receptors and Off-Target Proteins. This table demonstrates the high selectivity of A-317491, with IC50 values exceeding 10 µM for a broad range of other receptors and proteins, indicating a favorable specificity profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of A-317491.

Recombinant P2X Receptor Calcium Flux Assay

This assay is a high-throughput method to determine the potency of A-317491 by measuring its ability to inhibit agonist-induced calcium influx in a cell line stably expressing the target receptor.

a. Cell Culture and Plating:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat P2X3 or P2X2/3 receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/ml Geneticin).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 16-24 hours.

b. Dye Loading:

-

Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at a final concentration of 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

c. Compound Incubation and Calcium Flux Measurement:

-

Wash the cells twice with the assay buffer to remove extracellular dye.

-

Prepare serial dilutions of A-317491 in the assay buffer.

-

Add the A-317491 dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Use a fluorescence microplate reader equipped with an automated liquid handling system to measure calcium flux.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Inject a P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP at its EC80 concentration) into the wells.

-

Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the peak calcium response.

d. Data Analysis:

-

Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of A-317491.

-

Plot the percentage inhibition against the logarithm of the A-317491 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology on Recombinant Cells

This technique provides a detailed characterization of the antagonist's effect on ion channel function.

a. Cell Preparation:

-

Plate HEK293 cells expressing the target P2X receptor onto glass coverslips coated with poly-D-lysine 24-48 hours before the experiment.

b. Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

c. Electrophysiological Recording:

-

Place a coverslip in the recording chamber of an inverted microscope and perfuse with the external solution.

-

Use a glass micropipette (3-5 MΩ resistance) filled with the internal solution to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Establish a whole-cell recording configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record baseline current and then apply the P2X agonist (e.g., ATP or α,β-meATP at its EC90 concentration) to elicit an inward current.

-

To measure the inhibitory effect, perfuse the cell with varying concentrations of A-317491 prior to and during the application of the agonist.

-

Record the peak inward current for each concentration of the antagonist.

d. Data Analysis:

-

Calculate the percentage inhibition of the agonist-induced current at each A-317491 concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the antagonist concentration.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of A-317491.

Native P2X Receptor Characterization in Dorsal Root Ganglion (DRG) Neurons

Studying the antagonist's effect on native receptors in primary neurons provides a more physiologically relevant assessment.

a. DRG Neuron Isolation and Culture:

-

Isolate dorsal root ganglia from rodents following approved animal care and use protocols.

-

Digest the ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.

-

Plate the dissociated neurons on coverslips pre-coated with a substrate that promotes adherence (e.g., poly-L-lysine and laminin).

-

Culture the neurons in a suitable neurobasal medium supplemented with growth factors (e.g., Nerve Growth Factor), B27 supplement, and an anti-mitotic agent to inhibit the proliferation of non-neuronal cells.

b. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings on the cultured DRG neurons 1-3 days after plating, following the same general procedure as described for recombinant cells.

-

Identify neurons that exhibit a rapidly desensitizing inward current in response to the application of α,β-meATP, which is characteristic of P2X3-containing receptors.

-

Evaluate the inhibitory effect of A-317491 on these agonist-evoked currents.

Mandatory Visualizations

P2X3 Receptor Signaling Pathway

Caption: P2X3 receptor signaling and inhibition by A-317491.

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining A-317491 selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophysiological characterization of recombinant and native P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A-317491 Sodium Salt Hydrate in Inflammatory Pain Models: A Technical Guide

Introduction

A-317491 sodium salt hydrate (B1144303) is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ligand-gated ion channels that are highly localized on the peripheral and central terminals of sensory afferent nerves.[3][4] Extracellular adenosine (B11128) triphosphate (ATP), released from damaged or stressed cells during tissue injury and inflammation, activates these receptors, playing a crucial role in the initiation and sensitization of pain signals.[5][6][7] A-317491's high affinity and selectivity for P2X3-containing receptors make it an invaluable pharmacological tool for investigating the pathophysiology of inflammatory pain and a prototype for a novel class of analgesics.[5][8] This guide provides an in-depth overview of its mechanism of action, experimental protocols for its use in key inflammatory pain models, and a summary of its efficacy data.

Core Mechanism: Antagonism of P2X3 and P2X2/3 Receptors

In inflammatory states, elevated levels of extracellular ATP act as a key pronociceptive mediator.[6] ATP binds to and activates P2X3 homomeric and P2X2/3 heteromeric receptors on nociceptive C- and Aδ-fibers.[7] This activation leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+, depolarization of the neuronal membrane, and the generation of action potentials. These signals are then transmitted to the spinal cord's dorsal horn, contributing to central sensitization and the perception of pain.[7][9]

A-317491 exerts its analgesic effect by competitively blocking the binding of ATP to these P2X3-containing receptors, thereby preventing ion flux and subsequent neuronal activation.[1][3] This mechanism effectively dampens the transmission of pain signals from the site of inflammation.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency and selectivity of A-317491 have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of A-317491

| Receptor | Species | Assay | Value (nM) | Reference |

| hP2X3 | Human | Ki | 22 | [1][2] |

| rP2X3 | Rat | Ki | 22 | [1][2] |

| hP2X2/3 | Human | Ki | 9 | [1][2] |

| rP2X2/3 | Rat | Ki | 92 | [1][2] |

| Native P2X3 | Rat DRG Neurons | IC50 | 15 | [2][3] |

h: human, r: rat, DRG: Dorsal Root Ganglion, Ki: Inhibition Constant, IC50: Half-maximal Inhibitory Concentration. A-317491 is highly selective, with IC50 values greater than 10 μM for other P2 receptors and various other neurotransmitter receptors and ion channels.[3][4]

Table 2: Efficacy of A-317491 in the CFA-Induced Inflammatory Pain Model

| Pain Endpoint | Administration Route | ED50 | Species | Reference |

| Thermal Hyperalgesia | Subcutaneous (s.c.) | 30 µmol/kg | Rat | [3][4] |

| Thermal Hyperalgesia | Intrathecal (i.t.) | 30 nmol | Rat | [10][11] |

| Thermal Hyperalgesia | Intraplantar (i.pl.) | 300 nmol | Rat | [10][11] |

| Mechanical Hyperalgesia | Subcutaneous (s.c.) | 10 mg/kg (~20 µmol/kg) | Rat | [12] |

ED50: Half-maximal Effective Dose.

Table 3: Efficacy of A-317491 in the Formalin-Induced Inflammatory Pain Model

| Phase | Administration Route | ED50 | Species | Reference |

| Phase I (Acute) | Intrathecal (i.t.) | 10 nmol | Rat | [10][11] |

| Phase II (Inflammatory) | Intrathecal (i.t.) | 10 nmol | Rat | [10][11] |

| Phase I (Acute) | Intraplantar (i.pl.) | >300 nmol | Rat | [10][11] |

| Phase II (Inflammatory) | Intraplantar (i.pl.) | >300 nmol | Rat | [10][11] |

Note: While effective intrathecally in both phases, A-317491 is significantly more effective in reducing nociception in the persistent, inflammatory phase (Phase II) compared to the acute phase (Phase I) following systemic administration.[3]

Experimental Protocols in Inflammatory Pain Models

Complete Freund's Adjuvant (CFA) Model of Chronic Inflammation

The CFA model is a widely used preclinical model that induces a robust and persistent inflammatory state, mimicking chronic inflammatory pain conditions.[13][14]

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment and handling procedures.

-

Baseline Measurement: Baseline nociceptive thresholds are determined prior to CFA injection.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves method), where a radiant heat source is applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

-

Mechanical Allodynia/Hyperalgesia: Assessed using calibrated von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined using a method such as the up-down method.

-

-

Induction of Inflammation: A single intraplantar injection of CFA (e.g., 100-150 µL) is administered into the plantar surface of one hind paw.[15][16][17] This induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity that develops over 24-48 hours and can persist for days to weeks.[16]

-

Drug Administration: A-317491 or vehicle is administered at a predetermined time point after CFA injection (e.g., 48 hours), typically via subcutaneous, intrathecal, or intraplantar routes.[10][12]

-

Post-Treatment Assessment: Nociceptive thresholds (thermal and mechanical) are reassessed at various time points following drug administration to determine the magnitude and duration of the analgesic effect.

-

Data Analysis: The change in paw withdrawal latency or threshold from baseline is calculated. Efficacy is often expressed as a percentage reversal of the CFA-induced hyperalgesia.

Formalin Test for Acute and Tonic Inflammatory Pain

The formalin test is a valuable model as it produces a biphasic nociceptive response, allowing for the differentiation between acute neurogenic pain and persistent inflammatory pain within a single experiment.[18][19]

Methodology:

-

Animal Acclimatization: Animals (mice or rats) are placed in an observation chamber and allowed to acclimatize for at least 30 minutes.[20]

-

Drug Administration: A-317491 or vehicle is typically administered prior to the formalin injection (e.g., 15-30 minutes before), via routes such as subcutaneous, intrathecal, or intraplantar.[10]

-

Induction of Nociception: A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[19][21]

-

Observation and Scoring: Immediately after injection, the animal is returned to the chamber, and nocifensive behaviors (time spent licking, biting, or flinching the injected paw) are continuously observed and recorded for up to 60 minutes.[18]

-

Data Analysis: The observation period is divided into two distinct phases:

-

Phase I (Early/Acute Phase): Typically the first 0-5 minutes post-injection. This phase is characterized by the direct chemical stimulation of nociceptors.[20][21]

-

Phase II (Late/Tonic Phase): Typically begins around 15 minutes and lasts until 45-60 minutes post-injection. This phase is driven by an inflammatory response in the paw and central sensitization in the spinal cord.[20][21] The total time spent exhibiting nocifensive behaviors is quantified for each phase to determine the drug's effect.

-

A-317491 sodium salt hydrate is a cornerstone tool for probing the role of P2X3 and P2X2/3 receptors in inflammatory pain. Data from CFA and formalin models consistently demonstrate its efficacy in attenuating pain behaviors driven by inflammatory processes.[3][10] Its effectiveness, particularly when administered spinally, underscores the importance of both peripheral and central P2X3-containing receptors in pain transmission.[10][11] The detailed protocols and quantitative data presented here serve as a comprehensive resource for researchers utilizing A-317491 to further unravel the complexities of inflammatory pain and to advance the development of novel, targeted analgesics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crossing the pain barrier: P2 receptors as targets for novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 17. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]

- 18. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 19. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A-317491 Sodium Salt Hydrate: A Technical Guide to its Inhibition of P2X3 and P2X2/3 Receptor-Mediated Calcium Flux

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 sodium salt hydrate (B1144303) is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4][5] These receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP), are predominantly localized on sensory neurons and play a crucial role in nociception and pain signaling.[1][2][6][7] Activation of P2X3 and P2X2/3 receptors leads to a rapid influx of cations, including a significant calcium component, which triggers downstream signaling cascades associated with pain transmission.[1][2][8] A-317491 competitively blocks the binding of ATP to these receptors, thereby inhibiting this ion flux and subsequent cellular responses.[2] This technical guide provides an in-depth overview of A-317491, focusing on its mechanism of action in inhibiting calcium flux, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Competitive Antagonism of P2X3 and P2X2/3 Receptors

A-317491 functions as a competitive antagonist at both homomeric P2X3 and heteromeric P2X2/3 receptors.[2] This means that A-317491 binds to the same site on the receptor as the endogenous agonist, ATP, but does not activate the channel. By occupying the binding site, it prevents ATP from binding and inducing the conformational change necessary for ion channel opening.[2] This direct competition effectively blocks the influx of cations, most notably Ca²⁺, which is a key second messenger in the signaling cascade initiated by P2X receptor activation.[1][2][8] The blockade of P2X3-containing channels by A-317491 is stereospecific, with the (S)-enantiomer (A-317491) being significantly more active than the (R)-enantiomer.[1]

Quantitative Data: Potency and Selectivity

The potency of A-317491 in inhibiting P2X3 and P2X2/3 receptor-mediated calcium flux has been quantified through the determination of its inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. These values demonstrate the high affinity and specificity of A-317491 for its target receptors.

| Receptor | Species | Parameter | Value (nM) | Reference |

| P2X3 | Human | Kᵢ | 22 | [3][4] |

| P2X3 | Rat | Kᵢ | 22 | [3][4] |

| P2X2/3 | Human | Kᵢ | 9 | [3][4] |

| P2X2/3 | Rat | Kᵢ | 92 | [3][4] |

| P2X3 (current block) | Human | IC₅₀ | 97 | [2] |

| P2X2/3 (current block) | Human | IC₅₀ | 169 | [2] |

| Dorsal Root Ganglion (DRG) neuron currents | Rat | IC₅₀ | 15 | [3][4] |

A-317491 exhibits high selectivity for P2X3 and P2X2/3 receptors, with IC₅₀ values greater than 10 µM for other P2 receptors and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1][2]

Experimental Protocols: Measurement of Calcium Flux Inhibition

The following is a detailed protocol for a fluorescence-based calcium flux assay, adapted from methodologies used to characterize P2X3 receptor antagonists, such as the FLIPR® Calcium Assay. This protocol allows for the quantitative assessment of A-317491's inhibitory effect on agonist-induced calcium influx in a high-throughput format.

Objective: To determine the IC₅₀ value of A-317491 for the inhibition of P2X3 receptor-mediated calcium flux in a recombinant cell line.

Materials:

-

Human P2X3-expressing cells (e.g., 1321N1 or HEK293)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well black-walled, clear-bottom cell culture plates

-

A-317491 sodium salt hydrate

-

P2X3 receptor agonist (e.g., α,β-methylene ATP)

-

FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye, e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES)

-

FLIPR® Tetra or equivalent fluorescence imaging plate reader

Procedure:

-

Cell Plating:

-

Culture human P2X3-expressing cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed the cells into a 384-well plate at a density of approximately 2 x 10⁵ cells/mL (50 µL per well).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of A-317491 in DMSO.

-

Perform a serial dilution of A-317491 in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 10 µM).

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR® Calcium 4 Assay Kit dye diluted in assay buffer).

-

Aspirate the cell culture medium from the cell plate.

-

Add 30 µL of the dye solution to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Antagonist Incubation:

-

Using the FLIPR instrument's integrated liquid handler, add 15 µL of the diluted A-317491 solutions to the respective wells of the cell plate.

-

Incubate the plate for 15 minutes at room temperature.

-

-

Agonist Addition and Fluorescence Measurement:

-

Prepare the P2X3 agonist (e.g., α,β-meATP) in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence reading for a few seconds.

-

The instrument will then add 22.5 µL of the agonist solution to each well.

-

Continue to record the fluorescence signal for approximately 1-2 minutes (excitation: 470-495 nm, emission: 515-575 nm).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

-

Plot the percentage of inhibition against the logarithm of the A-317491 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathway of P2X3 Receptor Activation and Inhibition by A-317491

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]

- 3. Figure 1. [Diagram of a FLIPR™ instrument...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Contribution of Calcium Ions to P2X Channel Responses | Journal of Neuroscience [jneurosci.org]

A-31749al Sodium Salt Hydrate: A Technical Guide to its P2X3 and P2X2/3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of A-317491 sodium salt hydrate (B1144303), a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. The document details the compound's binding characteristics, the experimental methodologies used for its characterization, and the associated signaling pathways.

A-317491 is a valuable tool for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons and implicated in nociceptive pathways.[1][2] Its high affinity and selectivity make it a significant compound in the research of pain and other sensory disorders.

Quantitative Data Summary

The binding affinity of A-317491 is quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. The following table summarizes the reported Ki values for A-317491 against human and rat P2X3 and P2X2/3 receptors.

| Receptor Subtype | Species | Ki (nM) |

| P2X3 | Human (hP2X3) | 22 |

| P2X3 | Rat (rP2X3) | 22 |

| P2X2/3 | Human (hP2X2/3) | 9 |

| P2X2/3 | Rat (rP2X2/3) | 92 |

Table 1: Binding affinities (Ki values) of A-317491 for various P2X receptor subtypes.[3]

Experimental Protocols

The determination of the binding affinity of A-317491 typically involves radioligand binding assays and functional assays such as calcium flux measurements. These methods provide quantitative data on the interaction between the antagonist and its target receptors.

Radioligand Competition Binding Assay

This assay directly measures the affinity of an unlabeled compound (A-317491) by its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of A-317491 for P2X3 and P2X2/3 receptors.

Materials:

-

Radioligand: A tritiated high-affinity P2X3/P2X2/3 antagonist (e.g., [³H]A-317491 or a similar compound).

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing recombinant human or rat P2X3 or P2X2/3 receptors.

-

Test Compound: A-317491 sodium salt hydrate at various concentrations.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[4]

-

Assay Setup: The assay is performed in microplates. Each well contains the cell membranes, a fixed concentration of the radioligand, and a varying concentration of the unlabeled A-317491.[4]

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[4]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[4]

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of A-317491. The IC50 value (the concentration of A-317491 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This functional assay measures the ability of A-317491 to inhibit the ion channel function of P2X3 and P2X2/3 receptors, which are permeable to calcium ions.

Objective: To determine the functional potency of A-317491 in blocking ATP-induced calcium influx.

Materials:

-

Cells: Cell lines (e.g., HEK293 or CHO) stably expressing recombinant human or rat P2X3 or P2X2/3 receptors.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Agonist: ATP or a stable analog like α,β-methylene ATP (α,β-meATP).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A buffered salt solution containing calcium (e.g., Hanks' Balanced Salt Solution with calcium).

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument: To measure changes in intracellular calcium concentration.

Methodology:

-

Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[1]

-

Compound Addition: After dye loading, the cells are washed, and varying concentrations of A-317491 are added to the wells. The plates are incubated for a short period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: The microplate is placed in the FLIPR instrument, and a baseline fluorescence reading is taken. The agonist (ATP or α,β-meATP) is then added to all wells to stimulate the receptors.

-

Fluorescence Measurement: The instrument continuously measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

-

Data Analysis: The peak fluorescence response is measured for each well. The data are normalized to the response in the absence of the antagonist. An inhibition curve is generated by plotting the percentage of inhibition against the concentration of A-317491 to determine the IC50 value. The Ki value can be estimated from the IC50 using the Cheng-Prusoff equation, although this is more accurately determined by radioligand binding.

Signaling Pathway

A-317491 acts as a competitive antagonist at P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[2] In sensory neurons, the binding of ATP to these receptors causes the channel to open, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the initiation of a nociceptive signal.

By competitively binding to the ATP binding site, A-317491 prevents ATP from activating the receptor, thereby blocking the downstream signaling cascade that leads to the sensation of pain.

References

- 1. bu.edu [bu.edu]

- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

A-317491 Sodium Salt Hydrate: A Deep Dive into Stereospecificity and Enantiomeric Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of stereochemistry in the pharmacological activity of A-317491 sodium salt hydrate (B1144303), a potent and selective antagonist of P2X3 and P2X2/3 receptors. The focus is on its stereospecificity, the distinct pharmacological profiles of its enantiomers, and the implications for its development as a therapeutic agent for chronic inflammatory and neuropathic pain.

Core Concepts: Stereospecific Antagonism of P2X Receptors

A-317491 is a non-nucleotide antagonist that demonstrates high affinity and selectivity for P2X3 and heteromeric P2X2/3 receptors. These ligand-gated ion channels, activated by extracellular adenosine-5'-triphosphate (B57859) (ATP), are predominantly expressed on sensory neurons and are crucial mediators in pain signaling.[1][2][3][4] The antagonistic action of A-317491 is stereospecific, with the (S)-enantiomer being the pharmacologically active agent.[1][2] The corresponding (R)-enantiomer, A-317344, is significantly less active, highlighting the precise three-dimensional structural requirements for binding and blockade of these receptors.[1][2] This stereoselectivity underscores the importance of chiral purity in the development of A-317491 as a therapeutic candidate.

Quantitative Analysis of Enantiomeric Activity

The potency of A-317491 and its diminished activity in its (R)-enantiomeric form have been quantified through various in vitro assays. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) that illustrate this stereospecific difference.

| Compound | Target Receptor | Species | Assay | Value | Reference |

| A-317491 (S-enantiomer) | P2X3 | Human | Calcium Flux | Ki = 22 nM | [5][6] |

| P2X3 | Rat | Calcium Flux | Ki = 22 nM | [5][6] | |

| P2X2/3 | Human | Calcium Flux | Ki = 9 nM | [5][6] | |

| P2X2/3 | Rat | Calcium Flux | Ki = 92 nM | [5][6] | |

| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | IC50 = 15 nM | [3][5] | |

| A-317344 (R-enantiomer) | P2X3 and P2X2/3 | Not Specified | Not Specified | Significantly less active | [1][2] |

Mechanism of Action: Signaling Pathway Blockade

A-317491 exerts its analgesic effects by competitively blocking the binding of ATP to P2X3 and P2X2/3 receptors on nociceptive sensory neurons.[4] This inhibition prevents the influx of cations, primarily Ca2+, which is a critical step in the initiation and propagation of pain signals.[5][6][7] The preferential blockade by the S-enantiomer suggests a specific molecular interaction with the receptor's binding pocket.

Caption: A-317491 competitively antagonizes ATP at P2X3/P2X2/3 receptors.

Experimental Protocols

The following outlines the general methodologies used to characterize the stereospecificity and activity of A-317491.

Recombinant Receptor Calcium Flux Assays

-

Objective: To determine the potency (Ki) of A-317491 and its enantiomer at recombinant human and rat P2X3 and P2X2/3 receptors.

-

Methodology:

-

Stable expression of human or rat P2X3 or P2X2/3 receptors in a suitable cell line (e.g., 1321N1).

-

Loading of cells with a calcium-sensitive fluorescent dye.

-

Pre-incubation of cells with varying concentrations of A-317491 or its enantiomer.

-

Stimulation of the receptors with a P2X agonist, such as α,β-methylene ATP (α,β-meATP), which is a poor agonist for P2X2 receptors.[2]

-

Measurement of changes in intracellular calcium concentration using a fluorescence plate reader.

-

Calculation of Ki values from the concentration-response curves.

-

Native Receptor Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

-

Objective: To measure the inhibitory effect (IC50) of A-317491 on native P2X3 and P2X2/3 receptors in sensory neurons.

-

Methodology:

-

Isolation and culture of dorsal root ganglion (DRG) neurons from rats.

-

Whole-cell patch-clamp recordings to measure ion channel currents.

-

Application of a P2X agonist to elicit inward currents.

-

Co-application of varying concentrations of A-317491 to determine the concentration-dependent block of the agonist-induced currents.

-

Calculation of the IC50 value from the dose-response curve.

-

In Vivo Models of Chronic Pain

-

Objective: To assess the in vivo efficacy of A-317491 and its enantiomer in animal models of inflammatory and neuropathic pain.

-

Methodology:

-

Induction of chronic inflammatory pain (e.g., Complete Freund's Adjuvant model) or neuropathic pain (e.g., chronic constriction injury model) in rats.[1][2]

-

Administration of A-317491 or its enantiomer via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.[1][5]

-

Assessment of pain behaviors, such as thermal hyperalgesia or mechanical allodynia, at different time points post-administration.

-

Determination of the effective dose (ED50) for pain reversal.[1]

-

Caption: Workflow for characterizing A-317491's stereospecific activity.

Enantiomeric Relationship and Activity

The chemical structure of A-317491 contains a chiral center, leading to the existence of two enantiomers, (S)-A-317491 and (R)-A-317344. As demonstrated by the pharmacological data, the biological activity resides almost exclusively in the (S)-enantiomer.

Caption: The (S)-enantiomer of A-317491 is the active antagonist.

Conclusion

The data conclusively demonstrate that the pharmacological activity of A-317491 as a P2X3 and P2X2/3 receptor antagonist is highly stereospecific. The (S)-enantiomer is a potent inhibitor of these receptors, leading to the attenuation of chronic inflammatory and neuropathic pain in preclinical models. In contrast, the (R)-enantiomer is substantially less active. This pronounced stereoselectivity has significant implications for drug development, emphasizing the necessity of synthesizing and utilizing the enantiomerically pure (S)-form to ensure optimal efficacy and minimize potential off-target effects. The limited central nervous system penetration of A-317491 further suggests its primary action is at peripheral receptors.[8] Future research should continue to focus on the specific interactions of the (S)-enantiomer with the P2X receptor binding site to inform the design of next-generation analgesics.

References

- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. apexbt.com [apexbt.com]

- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A-317491 sodium salt hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A-317491 Sodium Salt Hydrate: A Selective Antagonist of P2X3 and P2X2/3 Receptors in Dorsal Root Ganglion Neurons

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of A-317491 sodium salt hydrate, a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. These receptors, predominantly expressed on nociceptive sensory neurons of the dorsal root ganglion (DRG), are key mediators of chronic inflammatory and neuropathic pain. This document summarizes the pharmacological properties of A-317491, details its mechanism of action in DRG neurons, presents quantitative data on its potency and efficacy, and provides established experimental protocols for its investigation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its role in pain modulation.

Introduction

Extracellular adenosine (B11128) 5'-triphosphate (ATP) is a critical signaling molecule in the peripheral nervous system, particularly in the context of pain transmission.[1] ATP released from damaged cells or sensory nerves activates purinergic P2X receptors on primary sensory neurons located in the dorsal root ganglia (DRG).[1] Among the various P2X subtypes, P2X3 and heteromeric P2X2/3 receptors are highly localized on the peripheral and central processes of these sensory afferent nerves.[1][2] Activation of these receptors by ATP leads to rapid, transient inward currents, depolarization, and the initiation of pain signals.[3][4][5]

A-317491 has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high affinity and selectivity for P2X3 and P2X2/3 receptors.[2][6] It is a non-nucleotide antagonist, offering advantages over earlier antagonists like TNP-ATP, which also exhibit high affinity for P2X1 receptors.[1] A-317491 competitively blocks ATP-gated currents in DRG neurons, thereby attenuating neuronal hyperexcitability associated with chronic pain states.[1][7] This guide will delve into the technical details of A-317491's interaction with DRG neurons.

Pharmacological Profile of A-317491

A-317491 is a potent and selective antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors. Its action is stereospecific, with the S-enantiomer (A-317491) being significantly more active than the R-enantiomer (A-317344).[1][2]

Quantitative Data: Potency and Efficacy

The inhibitory activity of A-317491 has been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of A-317491

| Receptor Target | Species | Assay | Agonist | IC50 (nM) | Ki (nM) | Reference |

| P2X3 | Human | Calcium Flux | α,β-meATP (3 μM) | - | 22 | [1][8][9] |

| P2X3 | Rat | Calcium Flux | α,β-meATP (3 μM) | - | 22 | [1][8][9] |

| P2X2/3 | Human | Calcium Flux | α,β-meATP (3 μM) | - | 9 | [8][9][10] |

| P2X2/3 | Rat | Calcium Flux | α,β-meATP (3 μM) | - | 92 | [1][8][9] |

| P2X3 | Human | Electrophysiology | α,β-meATP | 97 | 17 | [1] |

| P2X3 | Human | Electrophysiology | ATP (3 μM) | 99 | 4 | [1] |

| P2X2/3 | Human | Electrophysiology | α,β-meATP (10 μM) | 169 | 20 | [1] |

| Native P2X3-mediated currents | Rat DRG Neurons | Electrophysiology | α,β-meATP | 15 | - | [8][9][10] |

Table 2: In Vivo Efficacy of A-317491 in Rat Pain Models

| Pain Model | Administration Route | Endpoint | ED50 (µmol/kg) | Reference |

| CFA-induced Inflammatory Pain | Subcutaneous | Thermal Hyperalgesia | 30 | [2] |

| Chronic Constriction Injury (CCI) Neuropathic Pain | Subcutaneous | Mechanical Allodynia | 10 | [1] |

| Chronic Constriction Injury (CCI) Neuropathic Pain | Subcutaneous | Thermal Hyperalgesia | 15 | [1] |

| CFA-induced Inflammatory Pain | Intrathecal | Thermal Hyperalgesia | 0.03 (30 nmol) | [6] |

| CFA-induced Inflammatory Pain | Intraplantar | Thermal Hyperalgesia | 0.3 (300 nmol) | [6] |

| CCI Neuropathic Pain | Intrathecal | Mechanical Allodynia | 0.01 (10 nmol) | [6] |

| L5-L6 Nerve Ligation | Intrathecal | Mechanical Allodynia | 0.01 (10 nmol) | [6] |

CFA: Complete Freund's Adjuvant

Mechanism of Action in Dorsal Root Ganglion Neurons

A-317491 exerts its effects by directly blocking the ion channels of P2X3 and P2X2/3 receptors on DRG neurons. This action prevents the influx of cations, primarily Ca2+ and Na+, that is normally triggered by ATP binding.

Signaling Pathway

The binding of ATP to P2X3 and P2X2/3 receptors on the presynaptic terminals of DRG neurons leads to membrane depolarization and the propagation of a nociceptive signal. In inflammatory conditions, mediators such as Tumor Necrosis Factor-alpha (TNF-α) can sensitize these neurons, enhancing their excitability.[11][12] This sensitization is thought to involve the p38 MAPK pathway.[13][14] A-317491 acts as a competitive antagonist, binding to the ATP binding site and preventing this cascade of events.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving A-317491 in DRG neurons.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ATP-gated currents from individual DRG neurons and assess the inhibitory effect of A-317491.[1][15][16]

Methodology:

-

DRG Neuron Culture:

-

Isolate DRGs from adult rats or mice.

-

Enzymatically dissociate the ganglia (e.g., using collagenase and dispase).

-

Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture overnight.

-

-

Recording Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.

-

-

Recording Procedure:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron using a borosilicate glass pipette filled with the internal solution.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply the P2X3/P2X2/3 agonist (e.g., α,β-meATP) via a rapid perfusion system to evoke an inward current.

-

Co-apply A-317491 at varying concentrations with the agonist to determine its inhibitory effect and calculate the IC50.

-

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in a population of DRG neurons in response to P2X receptor activation and its blockade by A-317491.[17][18][19][20]

Methodology:

-

DRG Neuron Culture: Prepare cultured DRG neurons as described in the electrophysiology protocol.

-

Calcium Indicator Loading:

-

Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Imaging Procedure:

-

Mount the coverslip onto a perfusion chamber on a fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological salt solution.

-

Establish a baseline fluorescence reading.

-

Apply the P2X agonist to induce an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

Pre-incubate the neurons with A-317491 for a defined period before applying the agonist to assess the inhibitory effect on the calcium response.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time.

-

Quantify the peak calcium response in the presence and absence of A-317491 to determine the extent of inhibition.

-

References

- 1. pnas.org [pnas.org]

- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X receptor-mediated ionic currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of cultured dorsal root ganglion neuron P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral Inflammation Sensitizes P2X Receptor-Mediated Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Frontiers | TNF-α enhances sensory DRG neuron excitability through modulation of P2X3 receptors in an acute colitis model [frontiersin.org]

- 12. TNF-α enhances sensory DRG neuron excitability through modulation of P2X3 receptors in an acute colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TNF-α enhances sensory DRG neuron excitability through modulation of P2X3 receptors in an acute colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of p38 mitogen-activated protein kinase in the dorsal root ganglion contributes to pain hypersensitivity after plantar incision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological alterations driving pain-associated spontaneous activity in human sensory neuron somata parallel alterations described in spontaneously active rodent nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SPARC Portal [sparc.science]

- 20. "Calcium Imaging of Parvalbumin Neurons in the Dorsal Root Ganglia" by Marie C. Walters, Martha Sonner et al. [corescholar.libraries.wright.edu]

A-317491 Sodium Salt Hydrate: A Technical Guide for Chronic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 sodium salt hydrate (B1144303) is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors, activated by extracellular adenosine (B11128) triphosphate (ATP), are predominantly expressed on primary afferent neurons and play a crucial role in nociceptive signaling.[4][5] Consequently, A-317491 has emerged as a valuable pharmacological tool for investigating the contribution of P2X3 and P2X2/3 receptors to chronic pain states, particularly those of inflammatory and neuropathic origin.[1][2] This technical guide provides an in-depth overview of A-317491, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its use in preclinical chronic pain studies.

Mechanism of Action

A-317491 acts as a competitive antagonist at P2X3 and heteromeric P2X2/3 receptors, blocking the influx of cations, including Ca2+, that is triggered by ATP binding.[1][3] This action effectively inhibits the depolarization of nociceptive neurons, thereby reducing the transmission of pain signals.[4] Studies have demonstrated that A-317491 is highly selective for P2X3-containing receptors over other P2 receptor subtypes and a wide range of other neurotransmitter receptors and ion channels.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for A-317491 from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Affinity and Potency

| Receptor Subtype | Species | Assay | Value | Reference |

| P2X3 | Human | Ki | 22 nM | [1] |

| P2X3 | Rat | Ki | 22 nM | [1] |

| P2X2/3 | Human | Ki | 9 nM | [6] |

| P2X2/3 | Rat | Ki | 92 nM | [1] |

| Native P2X3/P2X2/3 | Rat DRG Neurons | IC50 | 15 nM | [6] |

| Other P2 Receptors | - | IC50 | >10 µM | [1][2] |

Table 2: In Vivo Efficacy in Rat Models of Chronic Pain

| Pain Model | Pain Modality | Route of Administration | ED50 | Reference |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 30 µmol/kg | [1][2] |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intrathecal (i.t.) | 30 nmol | [7] |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intraplantar (i.pl.) | 300 nmol | [7] |

| Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 15 µmol/kg | [1][2] |

| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Subcutaneous (s.c.) | 10 µmol/kg | [1][2] |

| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Intrathecal (i.t.) | 10 nmol | [7] |

| L5/L6 Nerve Ligation | Mechanical Allodynia | Intrathecal (i.t.) | 10 nmol | [7] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Subcutaneous (s.c.) | ~80% | [1] |

| Plasma Half-life (t1/2) | Intravenous (i.v.) | 7.38 h | [3] |

| Clearance | Intravenous (i.v.) | 1.83 L/h/kg | [3] |

| Volume of Distribution | Intravenous (i.v.) | 0.17 L/kg | [3] |

| Brain-to-Plasma Ratio (1h post 10 mg/kg s.c.) | Subcutaneous (s.c.) | Limited CNS penetration | [3] |

Experimental Protocols

Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To induce a persistent inflammatory state in the rodent hind paw, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

Sterile saline

-

Tuberculin syringes with 27-30 gauge needles

-

Male Sprague-Dawley rats (150-200 g)

Procedure:

-

Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.

-

Under brief isoflurane (B1672236) anesthesia, inject 100-150 µL of CFA into the plantar surface of the rat's left hind paw.[8][9]

-

The contralateral (right) paw can be injected with an equal volume of sterile saline to serve as a control.

-

Allow the animals to recover in their home cages.

-

Behavioral testing for thermal hyperalgesia and mechanical allodynia is typically performed 24 hours to several days post-CFA injection.[10]

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Objective: To create a peripheral nerve injury that results in the development of thermal hyperalgesia and mechanical allodynia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 or 5-0 chromic gut or silk sutures

-

Wound clips or sutures for skin closure

Procedure:

-

Anesthetize the rat and shave the lateral surface of the left thigh.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[11][12]

-

Proximal to the nerve's trifurcation, place four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them.[13]

-

The ligatures should be tightened until a slight constriction of the nerve is observed, but without arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Allow the animals to recover for at least 3-7 days before commencing behavioral testing.[11][12]

Behavioral Assessment

Mechanical Allodynia: Von Frey Test

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Procedure:

-

Place the rats in individual transparent boxes on an elevated wire mesh floor and allow them to acclimate for at least 15-30 minutes.[14]

-